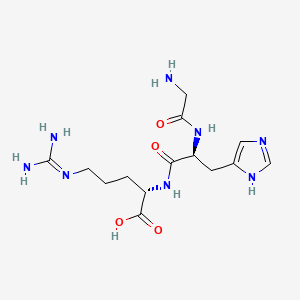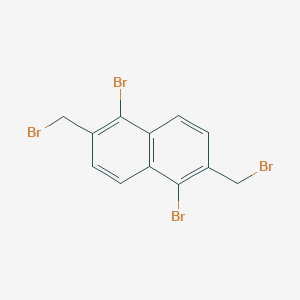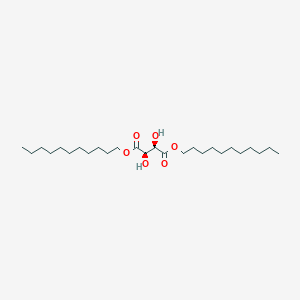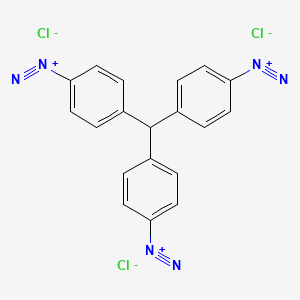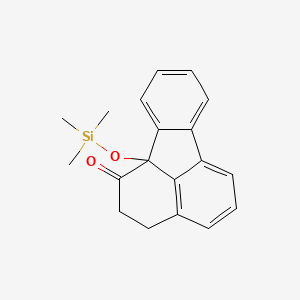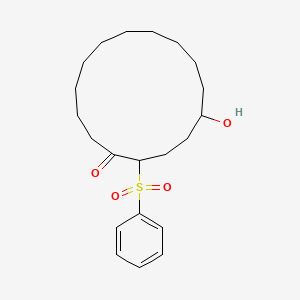
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopentadecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable cyclopentadecanone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride from sodium benzenesulfonate . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using chlorosulfonic acid and benzene, followed by subsequent reactions to introduce the hydroxy and cyclopentadecanone functionalities .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonates.
Scientific Research Applications
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one involves its interaction with molecular targets such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl compounds.
Sulfanilic acid: Contains a sulfonamide group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is unique due to its combination of a large cyclopentadecanone ring with a benzenesulfonyl group, providing distinct chemical and physical properties that are not found in simpler sulfonyl compounds .
Properties
CAS No. |
85037-97-4 |
|---|---|
Molecular Formula |
C21H32O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-hydroxycyclopentadecan-1-one |
InChI |
InChI=1S/C21H32O4S/c22-18-12-8-5-3-1-2-4-6-11-15-20(23)21(17-16-18)26(24,25)19-13-9-7-10-14-19/h7,9-10,13-14,18,21-22H,1-6,8,11-12,15-17H2 |
InChI Key |
IGLWIBVYVGUQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(CCC(CCCC1)O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
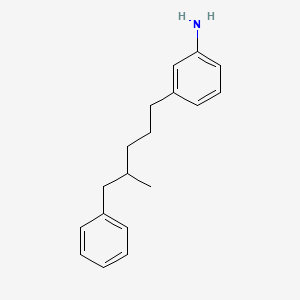
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
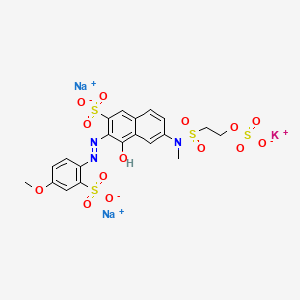
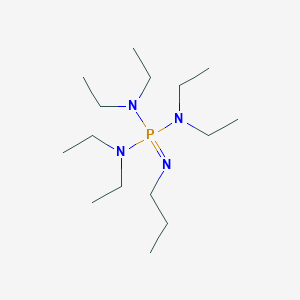
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
